molecular formula C12H18O6 B14347170 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate CAS No. 91766-36-8

4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate

Cat. No.: B14347170
CAS No.: 91766-36-8
M. Wt: 258.27 g/mol
InChI Key: YLPGWCLERZZSCP-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is an organic compound with a complex structure that includes multiple acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate typically involves esterification reactions. One common method is the reaction of 4-hydroxy-3-(hydroxymethyl)-2-methylidenebutyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Alcohols and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate involves its interaction with specific molecular targets. The acetate groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetyloxy)-3-methoxyphenyl acetate
  • 2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate
  • (Acetyloxy)(2-bromophenyl)methyl acetate

Uniqueness

4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is unique due to its multiple acetate groups and the presence of a methylidene group. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

CAS No.

91766-36-8

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

2,3-bis(acetyloxymethyl)but-3-enyl acetate

InChI

InChI=1S/C12H18O6/c1-8(5-16-9(2)13)12(6-17-10(3)14)7-18-11(4)15/h12H,1,5-7H2,2-4H3

InChI Key

YLPGWCLERZZSCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COC(=O)C)C(=C)COC(=O)C

Origin of Product

United States

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